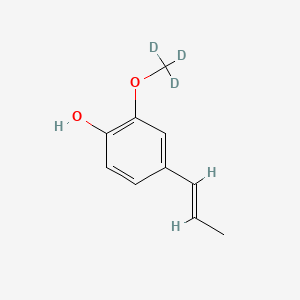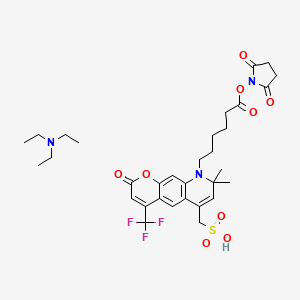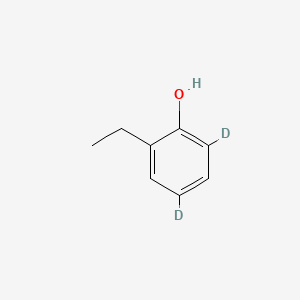
7-O-Methylaloesinol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-O-Methylaloesinol is a C-glycosyl chromone compound isolated from the leaf exudate of Aloe capensis. It is identified as 8-C-β-D-glucopyranosyl β-2-[2-®-hydroxypropyl]-7-methoxy-5-methyl-4H-1-benzopyran-4-one . This compound has garnered interest due to its potential therapeutic properties and its role in various biological processes.
Vorbereitungsmethoden
7-O-Methylaloesinol can be isolated from the leaf exudate of Aloe capensis through a series of extraction and chromatographic techniques. The dried leaf exudate is dissolved in water and extracted with ethyl acetate. The aqueous layer is further extracted with water-saturated n-butanol. The butanol layer is then concentrated and subjected to column chromatography on silica gel using chloroform/methanol as the eluent .
Analyse Chemischer Reaktionen
7-O-Methylaloesinol undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
7-O-Methylaloesinol has been studied for its significant inhibitory effects against TNF-α-induced NF-κB transcriptional activity, with an IC50 value of 29.07 μM . This makes it a potential candidate for research in anti-inflammatory and anti-cancer therapies. Additionally, its role in modulating biochemical and molecular pathways has been explored in various scientific studies .
Wirkmechanismus
The mechanism of action of 7-O-Methylaloesinol involves the inhibition of NF-κB transcriptional activity. NF-κB is a protein complex that controls the transcription of DNA, cytokine production, and cell survival. By inhibiting this pathway, this compound can potentially reduce inflammation and inhibit cancer cell proliferation .
Vergleich Mit ähnlichen Verbindungen
7-O-Methylaloesinol is unique due to its specific glycosylation pattern and chromone structure. Similar compounds include other C-glycosyl chromones like aloesin and neoaloesin A, which are also isolated from Aloe species . These compounds share similar biological activities but differ in their specific molecular structures and glycosylation patterns.
Eigenschaften
Molekularformel |
C20H26O9 |
|---|---|
Molekulargewicht |
410.4 g/mol |
IUPAC-Name |
2-[(2R)-2-hydroxypropyl]-7-methoxy-5-methyl-8-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one |
InChI |
InChI=1S/C20H26O9/c1-8-4-12(27-3)15(20-18(26)17(25)16(24)13(7-21)29-20)19-14(8)11(23)6-10(28-19)5-9(2)22/h4,6,9,13,16-18,20-22,24-26H,5,7H2,1-3H3/t9-,13-,16-,17+,18-,20+/m1/s1 |
InChI-Schlüssel |
RNWHJIWNYIOZFG-BEDFBCNSSA-N |
Isomerische SMILES |
CC1=CC(=C(C2=C1C(=O)C=C(O2)C[C@@H](C)O)[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)OC |
Kanonische SMILES |
CC1=CC(=C(C2=C1C(=O)C=C(O2)CC(C)O)C3C(C(C(C(O3)CO)O)O)O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


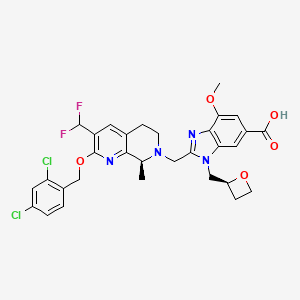
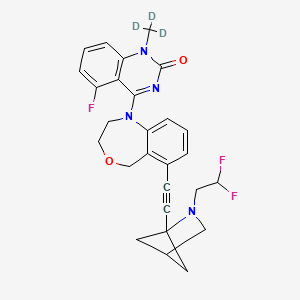
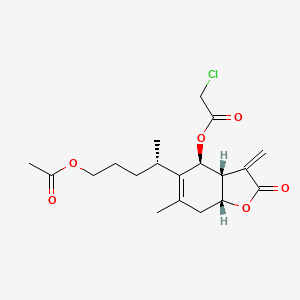

![5-[[5-[(3aS,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]carbamoyl]-N-[3,5-bis(trifluoromethyl)phenyl]-1H-indole-2-carboxamide](/img/structure/B12378306.png)
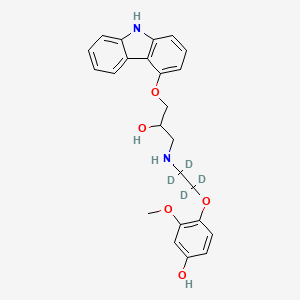
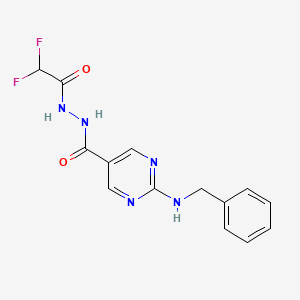
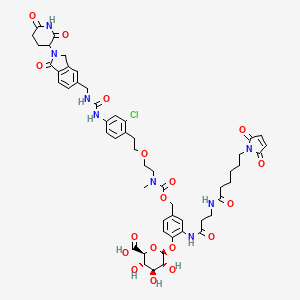
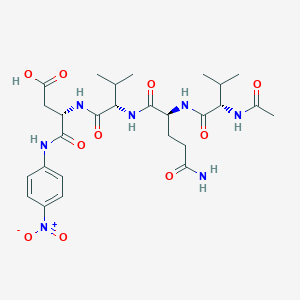
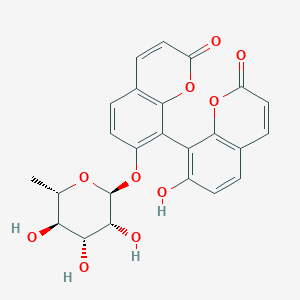
![S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] tetracosanethioate;azane](/img/structure/B12378359.png)
